molecular formula C16H22N2O4 B1328820 [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid CAS No. 1142211-94-6

[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid

Cat. No.: B1328820
CAS No.: 1142211-94-6
M. Wt: 306.36 g/mol
InChI Key: UGMWZAXHBOMSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is a complex organic compound with the molecular formula C16H22N2O4 This compound is notable for its unique structure, which includes a morpholine ring, a phenyl group, and an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 2,6-dimethylmorpholine with ethyl chloroacetate under basic conditions to form the intermediate compound. This intermediate is then reacted with phenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
  • [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-chlorophenyl)amino]acetic acid

Uniqueness

[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-(N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-12-8-18(9-13(2)22-12)15(19)10-17(11-16(20)21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMWZAXHBOMSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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